3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class This compound is characterized by the presence of chlorine and trifluoromethyl groups, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-aminopyridine with an appropriate aldehyde to form an intermediate, which then undergoes cyclization and subsequent chlorination and trifluoromethylation to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in target proteins contributes to its potency and selectivity .
Comparison with Similar Compounds
3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: This compound shares a similar core structure but differs in the position of the chlorine atom, which may affect its chemical reactivity and biological activity.
Imidazo[1,2-a]pyridine derivatives:
The unique combination of chlorine and trifluoromethyl groups in this compound distinguishes it from other related compounds, contributing to its distinct chemical and biological properties .
Properties
IUPAC Name |
3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2O2/c10-3-1-4(9(12,13)14)7-15-5(8(17)18)6(11)16(7)2-3/h1-2H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBOKJXNXWRKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=C(N2C=C1Cl)Cl)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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